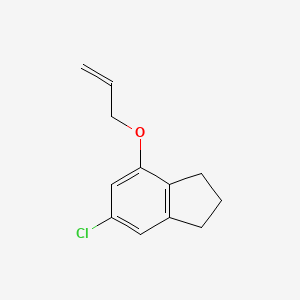
Methyl-(3,5-dinitrophenyl)-sulfon
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl-(3,5-dinitrophenyl)-sulfon is an organic compound characterized by the presence of two nitro groups attached to a phenyl ring and a sulfone group attached to a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl-(3,5-dinitrophenyl)-sulfon typically involves the nitration of phenyl methyl sulfone. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to ensure the selective introduction of nitro groups at the 3 and 5 positions on the phenyl ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl-(3,5-dinitrophenyl)-sulfon undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction of the nitro groups can yield corresponding amines.
Substitution: The nitro groups can be substituted by nucleophiles such as methanol or phenylthio groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide is commonly used for the oxidation of sulfides to sulfones and sulfoxides.
Reduction: Reducing agents like sodium dithionite or catalytic hydrogenation can be employed for the reduction of nitro groups.
Substitution: Nucleophilic substitution reactions often require dipolar aprotic solvents and bases like potassium carbonate.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Mononitrosulfones and tris(phenylsulfonyl)benzene.
Applications De Recherche Scientifique
Methyl-(3,5-dinitrophenyl)-sulfon has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl-(3,5-dinitrophenyl)-sulfon involves its interactions with nucleophiles and electrophiles. The nitro groups on the phenyl ring make it an electron-deficient aromatic compound, facilitating nucleophilic aromatic substitution reactions. The sulfone group can participate in oxidation and reduction reactions, contributing to the compound’s reactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Dinitrophenyl sulfone: Similar structure but lacks the methyl group.
3,5-Dinitrophenyl sulfoxide: Contains a sulfoxide group instead of a sulfone group.
3,5-Dinitrobenzene: Lacks the sulfone group.
Uniqueness
Methyl-(3,5-dinitrophenyl)-sulfon is unique due to the presence of both nitro groups and a sulfone group attached to a methyl group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Propriétés
Formule moléculaire |
C7H6N2O6S |
|---|---|
Poids moléculaire |
246.20 g/mol |
Nom IUPAC |
1-methylsulfonyl-3,5-dinitrobenzene |
InChI |
InChI=1S/C7H6N2O6S/c1-16(14,15)7-3-5(8(10)11)2-6(4-7)9(12)13/h2-4H,1H3 |
Clé InChI |
LBFJOFCCCFUMIP-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![8-bromo-10H-chromeno[3,2-b]pyridin-10-one](/img/structure/B8556095.png)
![4-[2-(Benzyloxy)ethyl]-2-(4-bromophenyl)-5-methyl-1,3-oxazole](/img/structure/B8556101.png)

![3-Fluoro-5-[4-(methanesulfonyl)phenoxy]benzonitrile](/img/structure/B8556110.png)
![Spiro[bicyclo[3.1.0]hexane-2,2-[1,3]dioxolane], 6-methylene-](/img/structure/B8556114.png)





![5-Hydroxy-2-(1-hydroxyethyl)naphtho[2,3-b]furan-4,9-dione](/img/structure/B8556165.png)
![Benzoic acid,3-amino-4-[(1-oxopropyl)amino]-,ethyl ester](/img/structure/B8556178.png)
